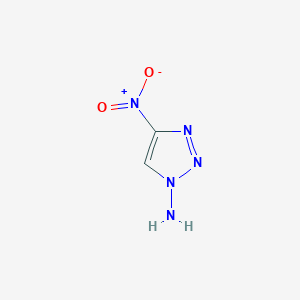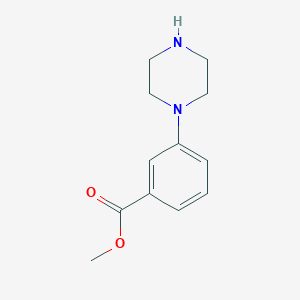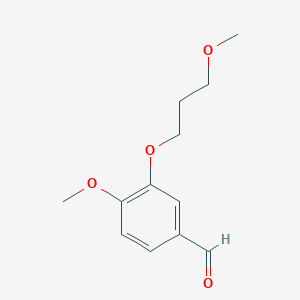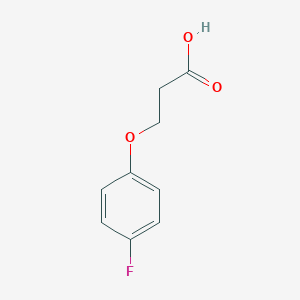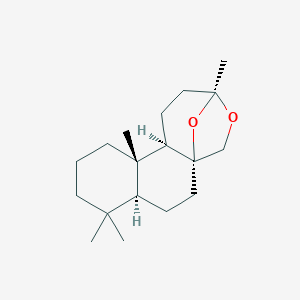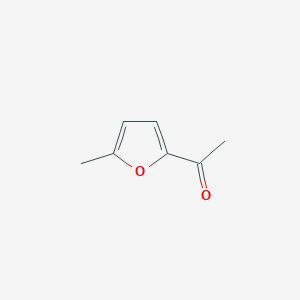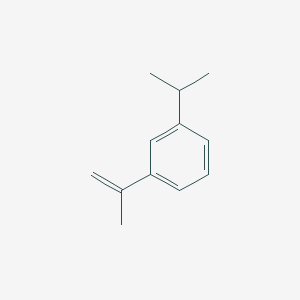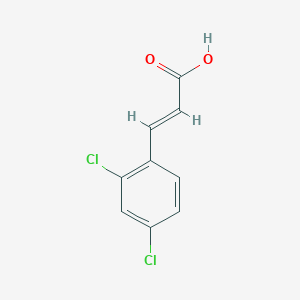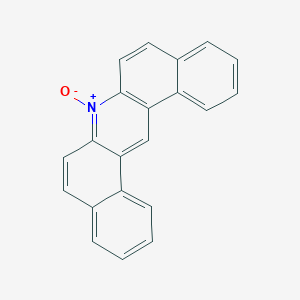
Dibenz(a,j)acridine, 7-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,j)acridine, 7-oxide (DBA-7-oxide) is a polycyclic aromatic hydrocarbon (PAH) that has been found to exhibit potent anti-cancer activity. PAHs are a class of organic compounds that are formed during incomplete combustion of organic matter and are present in various environmental sources such as tobacco smoke, air pollution, and food. DBA-7-oxide has been shown to have a unique chemical structure that makes it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of Dibenz(a,j)acridine, 7-oxide involves the activation of various cellular pathways that lead to apoptosis in cancer cells. Dibenz(a,j)acridine, 7-oxide has been shown to activate the p53 pathway, which is a tumor suppressor gene that regulates cell growth and division. Dibenz(a,j)acridine, 7-oxide has also been found to activate the JNK pathway, which is involved in cell death signaling. Additionally, Dibenz(a,j)acridine, 7-oxide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Dibenz(a,j)acridine, 7-oxide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cancer cell growth, and exhibit anti-inflammatory and anti-oxidative properties. Dibenz(a,j)acridine, 7-oxide has also been shown to increase the expression of genes involved in cell cycle arrest and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenz(a,j)acridine, 7-oxide has several advantages for lab experiments. It exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. Dibenz(a,j)acridine, 7-oxide also has anti-inflammatory and anti-oxidative properties, which make it a promising candidate for cancer therapy. However, there are some limitations to using Dibenz(a,j)acridine, 7-oxide in lab experiments. It is a highly toxic compound and requires careful handling. Additionally, its mechanism of action is not fully understood, which limits its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on Dibenz(a,j)acridine, 7-oxide. One direction is to investigate its potential for use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to better understand how it induces apoptosis in cancer cells. Additionally, further research is needed to determine its safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, Dibenz(a,j)acridine, 7-oxide is a promising candidate for cancer therapy due to its potent anti-cancer activity and unique chemical structure. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential for lab experiments. Further research is needed to fully understand its mechanism of action and determine its safety and efficacy in animal models and clinical trials.
Synthesemethoden
Dibenz(a,j)acridine, 7-oxide can be synthesized through several methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the reaction of dibenz(a,j)acridine with hydrogen peroxide in the presence of a catalyst. The isolation method involves the extraction of Dibenz(a,j)acridine, 7-oxide from natural sources such as marine organisms and plants.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,j)acridine, 7-oxide has been extensively studied for its anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of various cellular pathways. Dibenz(a,j)acridine, 7-oxide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-cancer activity, Dibenz(a,j)acridine, 7-oxide has been shown to exhibit anti-inflammatory and anti-oxidative properties.
Eigenschaften
CAS-Nummer |
1163-05-9 |
|---|---|
Produktname |
Dibenz(a,j)acridine, 7-oxide |
Molekularformel |
C21H13NO |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
13-oxido-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13NO/c23-22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)22/h1-13H |
InChI-Schlüssel |
MQSWLCGJPFZPQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-] |
Andere CAS-Nummern |
1163-05-9 |
Synonyme |
DIBENZ(A,J)ACRIDINEN-OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



